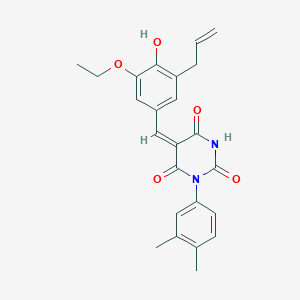![molecular formula C17H12Cl2N2O3S B5909232 N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide](/img/structure/B5909232.png)
N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide, also known as DBS, is a chemical compound that has gained attention due to its potential use in scientific research. This compound is a hydrazide derivative that has been synthesized and studied for its biological and physiological effects.
Mecanismo De Acción
N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide acts as a fluorescence probe by reacting with ROS to form a fluorescent compound. The fluorescence intensity of this compound is proportional to the amount of ROS present in the cell. This allows researchers to measure ROS levels in real-time and study their effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. Additionally, this compound has been studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide as a fluorescence probe is its specificity for ROS. This allows researchers to measure ROS levels without interference from other cellular components. However, this compound has limitations in terms of its stability and sensitivity. It is sensitive to light and may degrade over time, leading to inaccurate measurements.
Direcciones Futuras
1. Further studies on the stability and sensitivity of N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide as a fluorescence probe.
2. Development of new derivatives of this compound with improved properties.
3. Investigation of the potential use of this compound in the treatment of oxidative stress-related diseases.
4. Exploration of the mechanism of action of this compound in inducing apoptosis in cancer cells.
5. Development of new methods for the synthesis of this compound and its derivatives.
Métodos De Síntesis
The synthesis of N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide involves the condensation of 5-(2,4-dichlorophenyl)-2-furaldehyde and benzenesulfonyl hydrazide in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide has been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS play a crucial role in cellular signaling and are involved in various physiological processes. The ability of this compound to detect ROS in live cells makes it a valuable tool for studying the role of ROS in disease and aging.
Propiedades
IUPAC Name |
N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3S/c18-12-6-8-15(16(19)10-12)17-9-7-13(24-17)11-20-21-25(22,23)14-4-2-1-3-5-14/h1-11,21H/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIUPFMEJSEMLL-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5909155.png)
![4-{[4-(cyclopentyloxy)benzylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5909163.png)
![4-iodo-N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}benzamide](/img/structure/B5909168.png)
![1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-chloro-2-nitrophenyl)piperazine](/img/structure/B5909174.png)



![4-methyl-N'-{4-[(4-nitrobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5909188.png)
![N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide](/img/structure/B5909194.png)

![2-(4-{[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909212.png)
![2-(4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909219.png)
![2-(4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909222.png)
